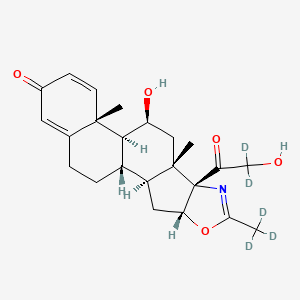
GLP-1 receptor agonist 9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucagon-like peptide-1 receptor agonist 9 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone plays a crucial role in regulating glucose homeostasis by enhancing insulin secretion, inhibiting glucagon release, and slowing gastric emptying. Glucagon-like peptide-1 receptor agonists are widely used in the treatment of type 2 diabetes due to their ability to lower blood sugar levels and promote weight loss .
準備方法
The synthesis of glucagon-like peptide-1 receptor agonist 9 involves several steps, including peptide synthesis and purification. Common methods for synthesizing glucagon-like peptide-1 receptor agonists include solid-phase peptide synthesis and liquid-phase peptide synthesis. These methods involve the sequential addition of amino acids to a growing peptide chain, followed by purification using high-performance liquid chromatography .
Industrial production methods for glucagon-like peptide-1 receptor agonists often involve the use of recombinant DNA technology. This process includes the insertion of the gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast, followed by fermentation, purification, and formulation .
化学反応の分析
Glucagon-like peptide-1 receptor agonist 9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the peptide may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .
科学的研究の応用
Glucagon-like peptide-1 receptor agonist 9 has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it is used to investigate the role of glucagon-like peptide-1 in glucose homeostasis and its effects on various tissues .
In medicine, glucagon-like peptide-1 receptor agonist 9 is used to develop treatments for type 2 diabetes and obesity. It has been shown to improve glycemic control, promote weight loss, and reduce the risk of cardiovascular events . Additionally, it is being explored for its potential in treating other conditions, such as non-alcoholic fatty liver disease and polycystic ovary syndrome .
作用機序
Glucagon-like peptide-1 receptor agonist 9 exerts its effects by binding to the glucagon-like peptide-1 receptor, a G-protein-coupled receptor expressed in various tissues, including the pancreas, brain, and gastrointestinal tract. Upon binding, the receptor activates intracellular signaling pathways, such as cyclic adenosine monophosphate and protein kinase A, which mediate its physiological effects .
These effects include enhancing insulin secretion, inhibiting glucagon release, slowing gastric emptying, and promoting satiety. By improving glucose homeostasis and reducing food intake, glucagon-like peptide-1 receptor agonist 9 helps manage blood sugar levels and body weight in individuals with type 2 diabetes .
類似化合物との比較
Glucagon-like peptide-1 receptor agonist 9 is similar to other glucagon-like peptide-1 receptor agonists, such as exenatide, liraglutide, and semaglutide. These compounds share a common mechanism of action but differ in their pharmacokinetic properties, such as half-life and route of administration .
For example, exenatide is administered twice daily, while liraglutide and semaglutide are administered once daily and once weekly, respectively . Glucagon-like peptide-1 receptor agonist 9 may offer unique advantages in terms of efficacy, safety, and patient compliance compared to these other compounds .
Similar Compounds
- Exenatide
- Liraglutide
- Semaglutide
- Dulaglutide
- Lixisenatide
- Tirzepatide
特性
分子式 |
C32H31ClFN3O5 |
|---|---|
分子量 |
592.1 g/mol |
IUPAC名 |
2-[[4-[(2S)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C32H31ClFN3O5/c1-32(24-7-6-21(33)16-25(24)34)41-28-4-2-3-23(30(28)42-32)19-9-12-36(13-10-19)18-29-35-26-8-5-20(31(38)39)15-27(26)37(29)17-22-11-14-40-22/h2-8,15-16,19,22H,9-14,17-18H2,1H3,(H,38,39)/t22-,32-/m0/s1 |
InChIキー |
PVJIBTUECCAKKZ-ICACTRECSA-N |
異性体SMILES |
C[C@@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
正規SMILES |
CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


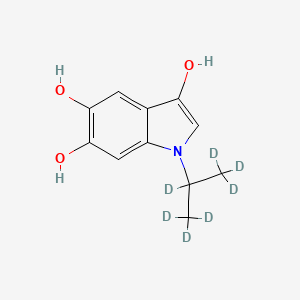
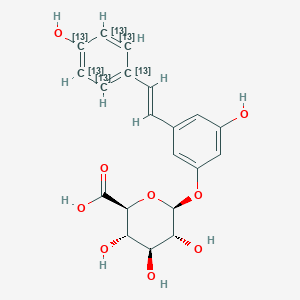
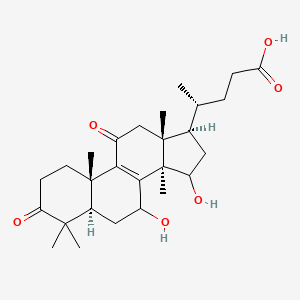
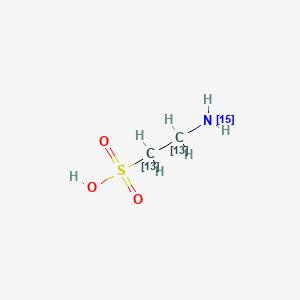
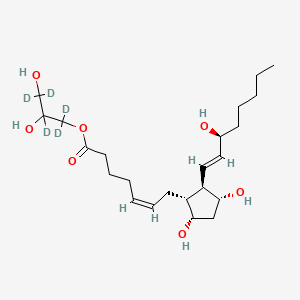
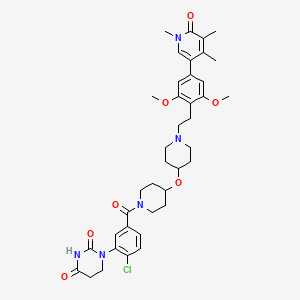
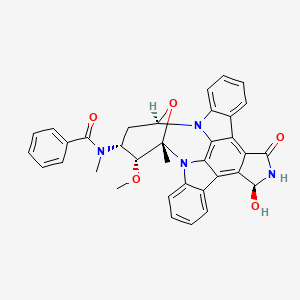
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)
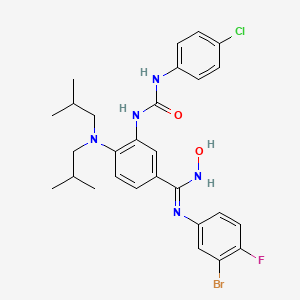
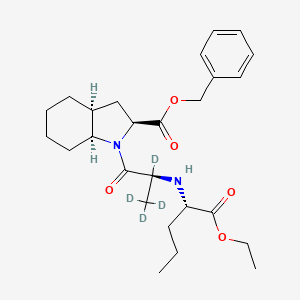
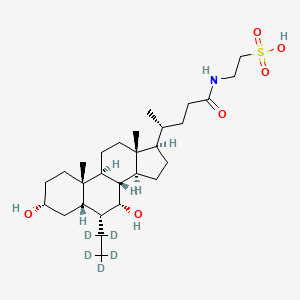
![8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide](/img/structure/B12420844.png)

